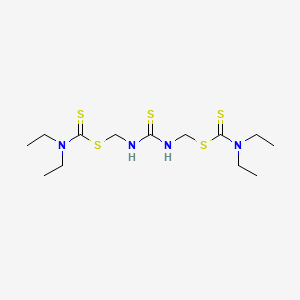
Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) is a chemical compound with the molecular formula C₁₃H₂₆N₄S₅ and a molecular weight of 398.7 g/mol . It is characterized by its unique structure, which includes multiple sulfur atoms and a bis(diethyldithiocarbamate) moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) typically involves the reaction of diethyldithiocarbamate with carbon disulfide and formaldehyde under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through filtration and purification processes.
Industrial Production Methods
Industrial production of Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce thiols .
Aplicaciones Científicas De Investigación
Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of rubber and as a stabilizer in the manufacturing of plastics.
Mecanismo De Acción
The mechanism of action of Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) involves its ability to chelate metal ions and interact with thiol groups in proteins and enzymes . This interaction can inhibit the activity of certain enzymes, leading to various biological effects. For example, in cancer therapy, the compound forms a complex with copper ions, which inhibits the proteasome and induces cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Diethyldithiocarbamate: A metabolite of disulfiram, known for its use in alcohol aversion therapy and potential anticancer properties.
Zinc ethylene(bis)dithiocarbamate: Used as a fungicide and in the rubber industry.
Uniqueness
Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit a wide range of biological activities. Its ability to chelate metals and interact with thiol groups makes it a versatile compound in various scientific and industrial applications .
Propiedades
Número CAS |
6142-41-2 |
|---|---|
Fórmula molecular |
C13H26N4S5 |
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
(diethylcarbamothioylsulfanylmethylcarbamothioylamino)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H26N4S5/c1-5-16(6-2)12(19)21-9-14-11(18)15-10-22-13(20)17(7-3)8-4/h5-10H2,1-4H3,(H2,14,15,18) |
Clave InChI |
SPQBHESGHZSSMQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SCNC(=S)NCSC(=S)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[3-methoxy-4-[(4-methylbenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13813195.png)
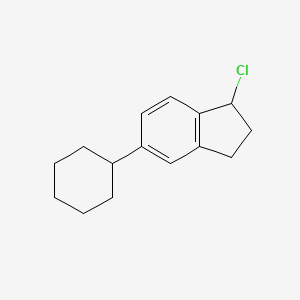
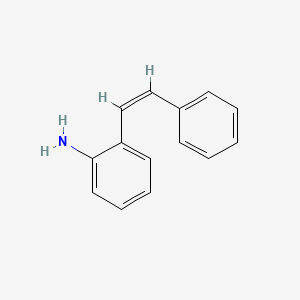
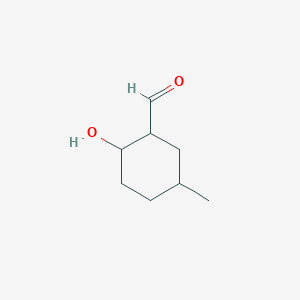
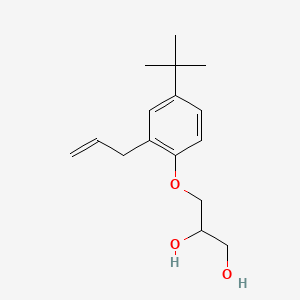
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13813241.png)
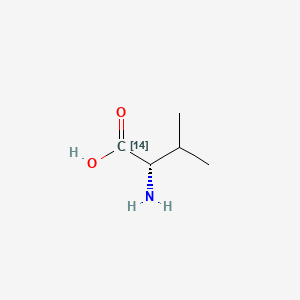
![25,27-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B13813252.png)
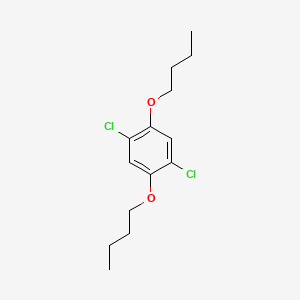
![Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)-](/img/structure/B13813266.png)
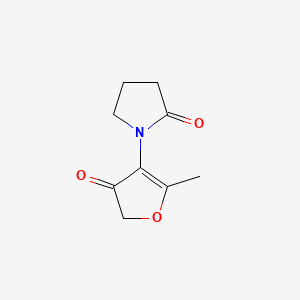
![9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B13813283.png)
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzen-esulphonate](/img/structure/B13813284.png)
![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)
